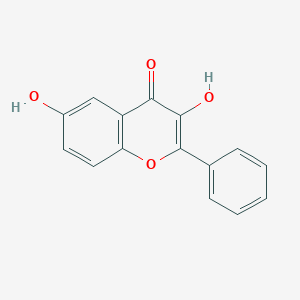

3,6-二羟基黄酮

描述

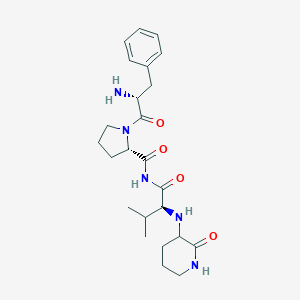

Synthesis Analysis

The synthesis of flavones, including 3,6-dihydroxyflavone, often involves the cyclization of chalcones or the modification of pre-existing flavone structures. A novel approach described by Tang et al. (2004) involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride in the presence of potassium carbonate to afford 3-benzoyl-7-hydroxy-6-nitroflavone, which is then reduced to yield the title compound (Tang et al., 2004).

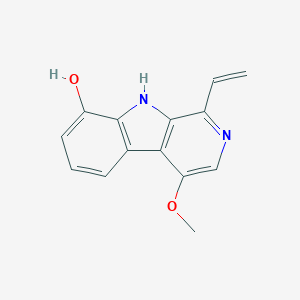

Molecular Structure Analysis

The molecular structure of 3,6-dihydroxyflavone is characterized by the presence of hydroxyl groups at the 3rd and 6th positions of the flavone backbone. The specific positioning of these groups influences the compound's electronic structure and reactivity, impacting its photophysical properties and interaction with biological molecules. Studies on similar compounds, like 2′,3-dihydroxyflavone, highlight how hydroxyl substitutions can significantly affect molecular behavior and stability (Labarrière et al., 2020).

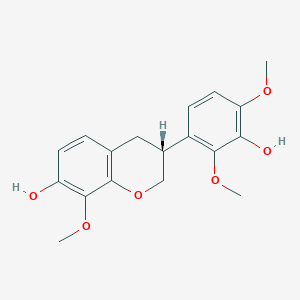

Chemical Reactions and Properties

Flavones, including 3,6-dihydroxyflavone, can undergo various chemical reactions, such as O-alkylation, dealkylation, and cyclization, which are crucial for modifying their structures and enhancing their biological activities. For instance, the selective O-alkylation and dealkylation methods have been employed to synthesize specific flavone derivatives, demonstrating the versatility of these compounds (Horie et al., 1993).

科学研究应用

1. 对人宫颈癌细胞的细胞毒活性 3,6-二羟基黄酮 (3,6-DHF) 已被发现对人宫颈癌细胞具有细胞毒作用 . 它对 HeLa 细胞表现出抗肿瘤活性,在 24 小时和 48 小时后分别具有 25 μM 和 9.8 μM 的 IC50 值 . 3,6-DHF 的抗癌作用是通过 Toll 样受体 (TLR) 4/CD14、p38 丝裂原活化蛋白激酶 (MAPK)、Jun N 端激酶 (JNK)、细胞外信号调节激酶 (ERK) 和环氧合酶 (COX)-2 途径介导的 .

2. 对 c-Jun N 端激酶抑制的治疗作用 3,6-DHF 已被证明对 c-Jun N 端激酶抑制具有治疗作用 . 它对 JNK1 具有很强的结合亲和力,可能是一个 JNK 抑制剂的候选者,具有有效的抗癌作用 .

3. 人过氧化物酶体增殖物激活受体的激动剂 3,6-DHF 是人过氧化物酶体增殖物激活受体 (hPPAR) 的有效激动剂 . 该特性使其对人宫颈癌细胞具有细胞毒作用 .

NLRP3 炎症小体的抑制

3,6-二羟基黄酮已被发现可以抑制 NLRP3 炎症小体,后者在免疫系统中起着重要作用 . 其异常激活与各种炎症和自身免疫性疾病的发病机制有关 . 因此,3,6-DHF 可能成为 NLRP3 炎症小体驱动的疾病的潜在治疗剂

作用机制

Target of Action

3,6-Dihydroxyflavone (3,6-DHF) primarily targets the c-Jun N-terminal Kinase (JNK) and the NLRP3 inflammasome . JNK is a crucial component of the MAPK pathway, playing a significant role in cellular responses to stress and inflammation . The NLRP3 inflammasome is a multi-protein complex that plays a vital role in the immune system, and its abnormal activation is associated with various inflammatory and autoimmune diseases .

Mode of Action

3,6-DHF interacts with its targets by inhibiting their activity. It has been shown to inhibit JNK, thereby reducing the phosphorylation of c-Jun, a component of the AP-1 transcription factor . This leads to the downregulation of AP-1 target genes, which are involved in cell proliferation and survival .

In the case of the NLRP3 inflammasome, 3,6-DHF inhibits its activation, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-18 .

Biochemical Pathways

3,6-DHF affects multiple biochemical pathways. It inhibits the toll-like receptor (TLR) 4/CD14, p38 MAPK, JNK, extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways in lipopolysaccharide (LPS)-stimulated cells . By inhibiting these pathways, 3,6-DHF reduces the production of pro-inflammatory mediators and suppresses the inflammatory response .

Pharmacokinetics

Flavonoids like 3,6-dhf are generally known to have good absorption but undergo extensive first-pass metabolism, which can affect their bioavailability

Result of Action

The inhibition of JNK and the NLRP3 inflammasome by 3,6-DHF leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . It also induces apoptosis in cancer cells by activating the caspase cascade and cleaving poly (ADP-ribose) polymerase (PARP), leading to a decrease in cell viability . Furthermore, 3,6-DHF suppresses the epithelial-mesenchymal transition, migration, and invasion in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-DHF. For instance, the presence of inflammatory stimuli like LPS can enhance the anti-inflammatory effects of 3,6-DHF . Additionally, genetic or environmental factors, including chemicals, diet, physical inactivity, infection, radiation, and hormones, can influence the occurrence of cancers and the effectiveness of anti-cancer agents like 3,6-DHF .

生化分析

Biochemical Properties

3,6-Dihydroxyflavone interacts with various biomolecules, contributing to its biochemical properties. For instance, it has been shown to bind to bovine serum albumin (BSA), a protein that can transport various endogenous and exogenous substances . This interaction gives rise to the formation of intermolecular and intramolecular hydrogen bonds .

Cellular Effects

3,6-Dihydroxyflavone has been found to exert various effects on cells. It has been shown to have cytotoxic effects on human cervical cancer cells . It also exhibits anti-inflammatory effects, as demonstrated by its inhibitory effects on the NLRP3 inflammasome, a complex involved in the immune response . Furthermore, it has been found to regulate microRNA-34a, a molecule involved in gene expression .

Molecular Mechanism

The molecular mechanisms of 3,6-Dihydroxyflavone involve various signaling pathways. For instance, its anticancer effects on cervical cells are mediated via the toll-like receptor (TLR) 4/CD14, p38 mitogen-activated protein kinase (MAPK), Jun-N terminal kinase (JNK), extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways . It also inhibits the NLRP3 inflammasome by targeting molecules involved in its activation pathway .

Temporal Effects in Laboratory Settings

The effects of 3,6-Dihydroxyflavone have been studied over time in laboratory settings. For instance, it has been found to promote the expression of TET1, a gene involved in DNA methylation, during carcinogen-induced breast carcinogenesis in MCF10A cells and in rats .

Metabolic Pathways

Flavonoids are known to be involved in various metabolic pathways, including those related to inflammation and immune response .

Transport and Distribution

3,6-Dihydroxyflavone has been shown to bind to BSA, suggesting that it may be transported and distributed within cells and tissues via this protein .

Subcellular Localization

Flavonoids have been observed in the nucleus and cytosol of cells , suggesting that 3,6-Dihydroxyflavone may also be found in these locations.

属性

IUPAC Name |

3,6-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLOLFKZCUCROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350940 | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108238-41-1 | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

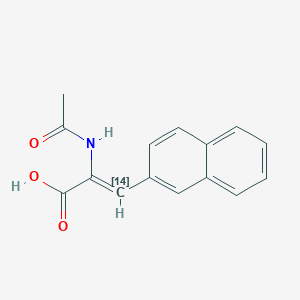

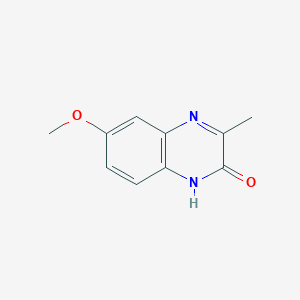

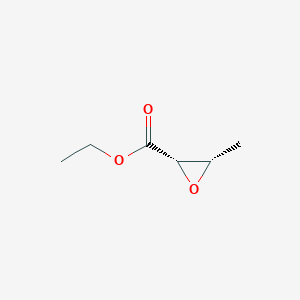

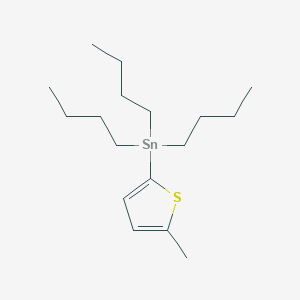

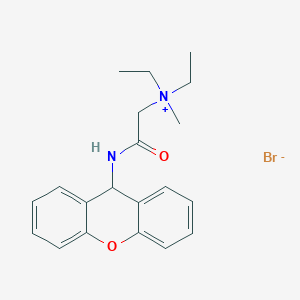

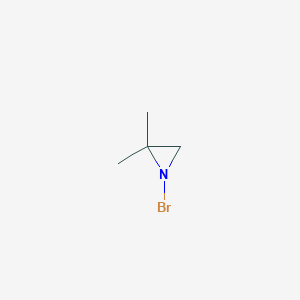

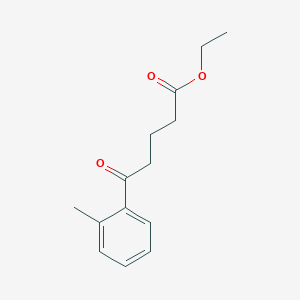

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)

![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)